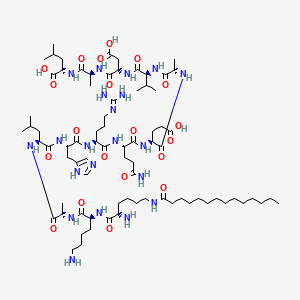
AC3-I, myristoylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC3-I, myristoylated, also known as Autocamtide-3 Derived Inhibitory Peptide, is a biologically active peptide. This compound is a myristoylated form of Autocamtide-3-Derived Inhibitory Peptide, which is a highly specific inhibitor of Calmodulin-Dependent Protein Kinase II. The myristoylation enhances its resistance to proteolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AC3-I, myristoylated, is synthesized through a series of peptide synthesis techniques. The process involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The myristoylation is introduced by coupling myristic acid to the peptide chain .
Industrial Production Methods
The industrial production of this compound, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
AC3-I, myristoylated, primarily undergoes peptide bond formation and myristoylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of this compound, involves reagents such as protected amino acids, coupling agents like N,N’-Diisopropylcarbodiimide, and myristic acid. The reactions are carried out under controlled conditions to ensure the correct sequence and modifications .
Major Products Formed
The major product formed is the myristoylated peptide, AC3-I, which is then purified to remove any side products or unreacted starting materials .
Aplicaciones Científicas De Investigación
AC3-I, myristoylated, has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modifications.
Biology: Acts as a specific inhibitor of Calmodulin-Dependent Protein Kinase II, making it valuable in studying cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where Calmodulin-Dependent Protein Kinase II is implicated.
Industry: Utilized in the development of research tools and assays for studying protein kinases .
Mecanismo De Acción
AC3-I, myristoylated, exerts its effects by specifically inhibiting Calmodulin-Dependent Protein Kinase II. The myristoylated peptide binds to the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by Calmodulin-Dependent Protein Kinase II, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Autocamtide-2-Related Inhibitory Peptide, myristoylated: Another myristoylated peptide that inhibits Calmodulin-Dependent Protein Kinase II.
Autocamtide-3: The non-myristoylated form of AC3-I, which is less resistant to proteolysis.
Uniqueness
AC3-I, myristoylated, is unique due to its high specificity for Calmodulin-Dependent Protein Kinase II and its enhanced resistance to proteolysis, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C78H137N21O20 |
|---|---|
Peso molecular |
1689.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |
Clave InChI |
NXFHGWBBQUSFOY-WPBOGAMHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
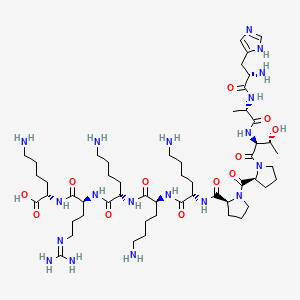

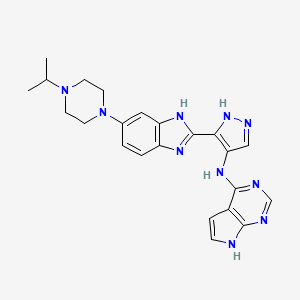
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)

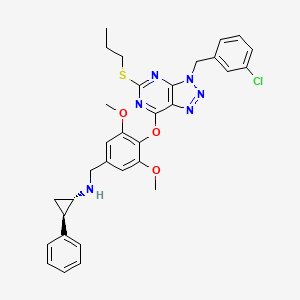


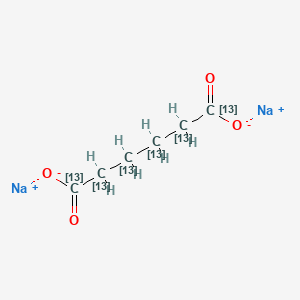

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
